2'-Methoxy-3,4-dichlorochalcone
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Overview
Description
2’-Methoxy-3,4-dichlorochalcone is a synthetic chalcone derivative belonging to the flavonoid family. Chalcones are open-chain flavonoids characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Methoxy-3,4-dichlorochalcone can be synthesized via the Claisen-Schmidt condensation reaction. This method involves the reaction of 2’-methoxyacetophenone with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic medium. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for 2’-Methoxy-3,4-dichlorochalcone are not extensively documented, the Claisen-Schmidt condensation remains a standard approach. Scaling up this reaction involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors for better control and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxy-3,4-dichlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Exhibits significant anti-inflammatory and antioxidant activities, making it a candidate for studying cellular mechanisms and signaling pathways.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: Utilized in developing coatings and materials with antimicrobial properties, particularly in marine environments to prevent biofouling
Mechanism of Action
2’-Methoxy-3,4-dichlorochalcone is compared with other chalcone derivatives such as:
- 2’-Hydroxy-4’,6’-dimethoxychalcone
- 2’-Hydroxy-3-bromo-6’-methoxychalcone
- 2’-Hydroxy-6’-methoxychalcone
Uniqueness:
Comparison with Similar Compounds
- 2’-Hydroxy-4’,6’-dimethoxychalcone: Known for its potent anti-inflammatory properties.
- 2’-Hydroxy-3-bromo-6’-methoxychalcone: Exhibits strong antioxidant activity.
- 2’-Hydroxy-6’-methoxychalcone: Effective in inhibiting nitric oxide production .
Properties
CAS No. |
1292806-72-4 |
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Molecular Formula |
C16H12Cl2O2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-12(16)15(19)9-7-11-6-8-13(17)14(18)10-11/h2-10H,1H3/b9-7+ |
InChI Key |
YBZYMEZXLCFTRZ-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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